Bis(2-chloroethyl) [(2,6-dinitrophenyl)methyl]phosphonate
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Overview
Description
Bis(2-chloroethyl) [(2,6-dinitrophenyl)methyl]phosphonate is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-chloroethyl) [(2,6-dinitrophenyl)methyl]phosphonate typically involves the reaction of 2-chloroethyl phosphonic acid with 2,6-dinitrobenzyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Bis(2-chloroethyl) [(2,6-dinitrophenyl)methyl]phosphonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl groups can be substituted by nucleophiles.
Reduction: The nitro groups can be reduced to amines.
Oxidation: The phosphonate group can be oxidized under certain conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Bis(2-chloroethyl) [(2,6-dinitrophenyl)methyl]phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialized materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism by which Bis(2-chloroethyl) [(2,6-dinitrophenyl)methyl]phosphonate exerts its effects involves its interaction with nucleophiles and electrophiles. The chloroethyl groups can form covalent bonds with nucleophilic sites, while the dinitrophenyl group can participate in electron transfer reactions. These interactions can affect various molecular targets and pathways, leading to changes in chemical and biological systems.
Comparison with Similar Compounds
Similar Compounds
- Bis(2-chloroethyl) methylphosphonate
- Bis(2-chloroethyl) ether
- Disulfide, bis(2-chloroethyl)
Uniqueness
Bis(2-chloroethyl) [(2,6-dinitrophenyl)methyl]phosphonate is unique due to the presence of both chloroethyl and dinitrophenyl groups, which confer distinct reactivity and potential applications. Its ability to undergo multiple types of chemical reactions and its diverse applications in research and industry set it apart from similar compounds.
Properties
CAS No. |
89822-80-0 |
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Molecular Formula |
C11H13Cl2N2O7P |
Molecular Weight |
387.11 g/mol |
IUPAC Name |
2-[bis(2-chloroethoxy)phosphorylmethyl]-1,3-dinitrobenzene |
InChI |
InChI=1S/C11H13Cl2N2O7P/c12-4-6-21-23(20,22-7-5-13)8-9-10(14(16)17)2-1-3-11(9)15(18)19/h1-3H,4-8H2 |
InChI Key |
QOTZHJXICGZGOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])CP(=O)(OCCCl)OCCCl)[N+](=O)[O-] |
Origin of Product |
United States |
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